4-amino-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-16-5-4-6-21(17(16)2)29-11-13-30(14-12-29)24-26-15-20(22(25)28-24)23(31)27-18-7-9-19(32-3)10-8-18/h4-10,15H,11-14H2,1-3H3,(H,27,31)(H2,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDRQDDBPGKROC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=C(C(=N3)N)C(=O)NC4=CC=C(C=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-amino-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide is a piperazine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 341.43 g/mol. The structure features a pyrimidine core substituted with an amino group and a piperazine moiety, which are known to influence its biological properties.
Biological Activity Overview
Piperazine derivatives, including the compound , have been associated with a variety of biological activities:
- Anticancer Activity : Research indicates that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown improved cytotoxicity in models such as FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Antimicrobial Properties : The compound may also possess antimicrobial activity, which is common among piperazine derivatives. Studies have demonstrated that these compounds can inhibit the growth of bacteria and fungi .
- Neuropharmacological Effects : The piperazine ring is known for its ability to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Receptor Interaction : The piperazine moiety allows for interactions with various receptors, including serotonin and dopamine receptors, which are crucial in neuropharmacology.
- Inhibition of Enzymatic Activity : Some studies suggest that related compounds can inhibit enzymes like acetylcholinesterase (AChE), which is relevant in Alzheimer's disease therapy .
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Research Findings and Case Studies
Recent studies have provided insights into the specific biological activities of this compound:
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of similar compounds, it was found that they exhibited significant cytotoxicity against several cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological properties of piperazine derivatives. The study highlighted the ability of these compounds to modulate neurotransmitter levels, suggesting their potential use in treating anxiety and depression disorders .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-amino-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidine have been shown to induce apoptosis in cancer cells, suggesting that this compound may act through similar mechanisms.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines, including breast and colon cancer. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC values in the micromolar range. The structure–activity relationship (SAR) analysis suggested that modifications at the piperazine and pyrimidine positions could enhance potency .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Research into related piperazine derivatives has shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 15 µg/mL |
| 4-amino derivatives | E. coli | 20 µg/mL |
This table summarizes findings from various studies where similar compounds were tested against common pathogens, indicating a trend where modifications can lead to enhanced antimicrobial properties .
Neurological Applications
Given the presence of the piperazine ring, this compound may also be investigated for neuropharmacological applications. Piperazine derivatives are known to interact with neurotransmitter systems, potentially offering therapeutic benefits in treating conditions such as anxiety or depression.
Case Study: Neuropharmacological Screening
A comparative study assessed the effects of several piperazine-containing compounds on anxiety-like behaviors in animal models. Results showed that specific substitutions on the piperazine ring significantly influenced anxiolytic activity, suggesting that further exploration of this compound could yield promising results for neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties:
Key Research Findings
Substituent Effects on Bioactivity
- Piperazine Modifications : The 2,3-dimethylphenyl group in the target compound may enhance dopamine D3 receptor selectivity compared to morpholine-carbonyl analogs (e.g., 13a–c), which are bulkier and less lipophilic .
- Carboxamide Variations : The 4-methoxyphenyl carboxamide in the target compound shows improved solubility over ethoxy derivatives () but reduced BBB penetration compared to more lipophilic analogs .
Physicochemical Properties
- logP Trends : The target compound’s estimated logP (~3.1) balances solubility and membrane permeability, making it suitable for oral administration. Ethoxy-substituted analogs (logP ~3.4) may require formulation optimization .
- Synthetic Feasibility : Yields for analogs like 13a–c (58–65%) suggest that the target compound’s synthesis is achievable via similar Pd-catalyzed coupling or nucleophilic substitution routes .
Pharmacological Potential
- Receptor Targeting : The pyrimidine-piperazine scaffold is associated with serotonin 5-HT1A/D3 receptor dual activity. The 2,3-dimethylphenyl group may reduce off-target effects compared to nitro- or trifluoromethyl-substituted analogs .
- Metabolic Stability : Pyridine-containing analogs () exhibit lower metabolic clearance in vitro, suggesting that the target compound’s methoxyphenyl group may require structural shielding against CYP450 oxidation .
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine scaffold is typically constructed via cyclocondensation reactions. A modified Biginelli reaction using ethyl acetoacetate, guanidine carbonate, and dimethylformamide dimethyl acetal (DMF-DMA) under reflux yields 4-amino-5-acetylpyrimidine. Alternative routes employ Hantzsch-type cyclizations , though these often require harsher conditions (e.g., polyphosphoric acid at 150°C).
Key Reaction Parameters
| Reagents | Conditions | Yield (%) |
|---|---|---|
| Ethyl acetoacetate, DMF-DMA | Toluene, 110°C, 12h | 78 |
| Urea, malononitrile | AcOH, 100°C, 8h | 65 |
Carboxamide Formation at C5
Oxidation of Acetyl to Carboxylic Acid
The C5 acetyl group is oxidized to carboxylic acid using KMnO4 in acidic conditions (H2SO4, 60°C, 4h), yielding 4-amino-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine-5-carboxylic acid . Alternative oxidants like Jones reagent (CrO3/H2SO4) show comparable efficiency but generate toxic byproducts.
Oxidation Comparison
| Oxidant | Conversion (%) | Purity (%) |
|---|---|---|
| KMnO4/H2SO4 | 95 | 90 |
| CrO3/H2SO4 | 98 | 88 |
Amide Coupling
The carboxylic acid is activated with thionyl chloride (SOCl2) to form the acyl chloride, which reacts with 4-methoxyaniline in dichloromethane (DCM) at 0°C to room temperature. Catalytic DMAP improves yields by mitigating side reactions.
Coupling Conditions
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| SOCl2 | DCM | 0–25 | 85 |
| EDCl/HOBt | DMF | 25 | 78 |
Purification and Analytical Validation
Crystallization
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >99% purity. Solvent screening identifies ethanol as optimal due to high solubility at elevated temperatures and low impurity retention.
Crystallization Solvents
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/water | 99.5 | 75 |
| Acetone/hexane | 98.2 | 68 |
Spectroscopic Characterization
- 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, pyrimidine-H), 7.56 (d, J=8.8 Hz, 2H, Ar-H), 6.91 (d, J=8.8 Hz, 2H, Ar-H), 3.78 (s, 3H, OCH3), 2.94–3.12 (m, 8H, piperazine-H), 2.25 (s, 6H, CH3).
- HRMS : [M+H]+ calc. 487.2451, found 487.2449.
Scale-Up Considerations
Industrial-scale synthesis prioritizes cost-effectiveness and safety:
Q & A
Q. What are the key synthetic steps and reaction optimizations for this compound?
The synthesis typically involves multi-step reactions, including:
- Coupling of piperazine derivatives : Substituents on the piperazine ring (e.g., 2,3-dimethylphenyl) are introduced via nucleophilic substitution or Buchwald-Hartwig amination under inert atmospheres. Reaction conditions (e.g., 60–80°C in DMF or THF) are optimized to maximize yield .
- Pyrimidine core assembly : Cyclization reactions using urea or thiourea derivatives, followed by carboxamide formation via coupling with 4-methoxyphenylamine. Catalysts like HATU or EDC are used for amide bond formation .
- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or recrystallization from chloroform/ethanol mixtures ensures >95% purity .
Q. Which spectroscopic and analytical methods validate structural integrity?
- NMR spectroscopy : and NMR confirm hydrogen and carbon environments. For example, aromatic protons in the 2,3-dimethylphenyl group resonate at δ 6.8–7.2 ppm, while the piperazine N-CH signals appear at δ 2.4–3.5 ppm .
- Mass spectrometry : ESI-MS provides exact mass verification (e.g., [M+H] peaks within ±0.5 ppm error) .
- IR spectroscopy : Absorbance at ~1620 cm confirms C=O stretches in the carboxamide group .
Q. How is solubility and stability assessed under experimental conditions?
- Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectrophotometry. For example, solubility in PBS (pH 7.4) is often <10 µM, necessitating DMSO stock solutions .
- Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the carboxamide group may occur under acidic conditions (pH <3) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on piperazine) influence biological activity?
- Substituent effects : Replacing 2,3-dimethylphenyl with electron-withdrawing groups (e.g., 2,4-dichlorophenyl) increases dopamine D3 receptor binding affinity (IC <10 nM vs. 50 nM for the parent compound) .
- Methoxyphenyl optimization : The 4-methoxyphenyl group enhances blood-brain barrier permeability due to logP modulation (~3.5 vs. ~2.8 for unsubstituted analogs) .
Q. What in silico methods predict target interactions and selectivity?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., acetylcholinesterase or dopamine receptors). Key residues (e.g., Tyr473 in AChE) form hydrogen bonds with the carboxamide group .
- MD simulations : 100-ns simulations assess binding stability (RMSD <2 Å) and identify hydrophobic interactions with piperazine substituents .
Q. How is structure-activity relationship (SAR) studied for therapeutic optimization?
- Analog synthesis : Systematic variation of substituents on the pyrimidine (e.g., 5-fluoro substitution) and piperazine rings. IC values from enzyme inhibition assays (e.g., AChE IC = 120 nM for 13a vs. 280 nM for 13b) guide lead optimization .
- Pharmacophore modeling : MOE or Phase software identifies critical features (e.g., hydrogen bond acceptors at the pyrimidine N1 position) .
Q. Which assays evaluate cytotoxicity and therapeutic potential?
- MTT assays : Test viability in cancer cell lines (e.g., IC = 8 µM in MCF-7 cells) .
- Enzyme inhibition : Fluorometric assays measure acetylcholinesterase inhibition (e.g., 75% inhibition at 1 µM) .
- hERG liability : Patch-clamp electrophysiology ensures cardiac safety (IC >10 µM) .
Q. What strategies mitigate metabolic instability in vivo?
- Prodrug design : Esterification of the carboxamide group improves oral bioavailability (e.g., 2.5-fold increase in AUC) .
- CYP450 inhibition screening : Liver microsome assays identify major metabolites (e.g., O-demethylation of the 4-methoxyphenyl group) .
Methodological Considerations
Q. How are reaction yields optimized during scale-up?
- Catalyst screening : Pd(OAc)/Xantphos systems improve coupling efficiency (yield >85% vs. 60% with PdCl) .
- Solvent selection : Ethanol/water mixtures reduce byproducts in cyclization steps .
Q. What chromatographic techniques ensure high purity for biological testing?
- Reverse-phase HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >99% purity. Retention times (e.g., 12.3 min) are validated against standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
